molecular formula C6H6ClIN2O B11838031 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine

Cat. No.: B11838031
M. Wt: 284.48 g/mol
InChI Key: FJOQEDUCMDRGFK-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is a halogenated pyrimidine derivative with a unique substitution pattern:

  • Position 4: Chlorine atom (electron-withdrawing group, enhances electrophilicity).
  • Position 5: Iodine atom (bulky, polarizable halogen influencing reactivity and intermolecular interactions).
  • Position 6: Methoxy group (electron-donating, improves solubility).
  • Position 2: Methyl group (steric hindrance, modulates electronic effects).

This compound’s structure is rare compared to common pyrimidines, where positions 4 and 5 are typically substituted with chlorine, fluorine, or methyl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

4-chloro-5-iodo-6-methoxy-2-methylpyrimidine

InChI

InChI=1S/C6H6ClIN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3

InChI Key

FJOQEDUCMDRGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)I)OC

Origin of Product

United States

Preparation Methods

Halogen Exchange via Metal-Mediated Iodination

An alternative route involves iodination of 4-chloro-6-methoxy-2-methylpyrimidine using iodine monochloride (ICl) or N-iodosuccinimide (NIS). This method is less common but useful for introducing iodine at position 5 .

Procedure :

  • Reactants:

    • 4-Chloro-6-methoxy-2-methylpyrimidine (1.0 g, 5.3 mmol)

    • Iodine monochloride (1.2 equiv.)

    • Dichloromethane (DCM, 15 mL)

  • Steps:

    • Dissolve the pyrimidine derivative in DCM.

    • Add ICl dropwise at 0°C and stir for 12 hours.

    • Quench with sodium thiosulfate, extract with DCM, and dry over MgSO₄.

    • Purify by recrystallization (ethanol/water).

  • Yield: 70–75%.

Key Considerations:

  • Iodine’s regioselectivity is influenced by steric and electronic effects, favoring position 5 due to the methyl group’s ortho-directing effect .

One-Pot Sequential Functionalization

A scalable industrial approach combines chlorination, iodination, and methoxylation in a single reactor to minimize intermediate isolation .

Industrial Protocol :

  • Reactants:

    • 2-Methylpyrimidin-4-ol (base structure)

    • Phosphorus oxychloride (POCl₃, 3 equiv.)

    • Iodine (1.1 equiv.)

    • Sodium methoxide (2.2 equiv.)

  • Steps:

    • Chlorinate 2-methylpyrimidin-4-ol with POCl₃ at 80°C for 3 hours.

    • Add iodine and heat to 110°C for 6 hours.

    • Quench with NaOMe/MeOH and stir at 25°C for 12 hours.

    • Isolate via filtration and wash with cold methanol.

  • Yield: 78% .

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature80–110°CHigher temps favor iodination
SolventMethanol or DCMPolar aprotic solvents enhance SNAr
Stoichiometry1.1–1.2 equiv. I₂Prevents over-iodination
CatalystNone requiredBase-driven mechanisms

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic Methoxylation85–90≥98LowHigh
Halogen Exchange70–7595ModerateModerate
One-Pot Sequential7897LowIndustrial

Advantages of Nucleophilic Methoxylation :

  • High regioselectivity.

  • Minimal byproducts (e.g., di-iodinated species).

  • Compatible with green solvents (methanol).

Challenges and Solutions

  • Iodine Volatility:

    • Use sealed reactors or excess iodine to maintain stoichiometry .

  • Byproduct Formation:

    • Column chromatography (silica gel) effectively removes chlorinated or di-methoxylated impurities .

  • Moisture Sensitivity:

    • Conduct reactions under anhydrous conditions with molecular sieves .

Recent Advances (2020–2025)

  • Flow Chemistry: Continuous-flow systems reduce reaction time from 12 hours to 2 hours, achieving 88% yield .

  • Catalytic Iodination: Palladium catalysts enable iodination at 50°C, lowering energy costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide .

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Key Features References
4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine 4-Cl, 5-I, 6-OCH₃, 2-CH₃ High molecular weight (due to I), potential for halogen bonding
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ Dual Cl substituents increase electrophilicity; lacks steric bulk at C5
4-Chloro-5-fluoro-2-methoxypyrimidine 4-Cl, 5-F, 2-OCH₃ Smaller halogen (F) reduces steric hindrance; enhanced metabolic stability
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 4-Cl, 6-OCH₂CH₃, 2-SCH₃ Ethoxy and thioether groups improve lipophilicity
4-Chloro-6-methoxy-2-methylpyrimidine 4-Cl, 6-OCH₃, 2-CH₃ Lacks C5 substituent; simpler synthetic route
Key Observations:
  • Iodine vs. Chlorine/Fluorine at C5: The iodine atom in the target compound increases molecular weight (265.5 g/mol vs.
  • Methoxy vs. Ethoxy at C6 : Methoxy groups (target compound) offer better solubility in polar solvents compared to ethoxy analogs .
  • Methyl vs. Thioether at C2 : Methyl groups (target) provide steric hindrance without electron delocalization, unlike thioethers, which may participate in π-stacking .

Physicochemical Properties

Property Target Compound 4,6-Dichloro-5-methoxypyrimidine 4-Chloro-5-fluoro-2-methoxypyrimidine
Molecular Weight (g/mol) ~265.5 198.0 162.5
LogP (Predicted) ~2.8 (iodine increases lipo.) ~1.5 ~1.2
Solubility (Water) Low (iodine reduces polarity) Moderate High (due to F and OCH₃)
Melting Point Not reported 313–315 K Not reported

Biological Activity

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is a heterocyclic compound notable for its diverse biological activities. This article explores the compound's mechanisms of action, its applications in medicinal chemistry, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4ClI N2_2, with a molecular weight of 254.46 g/mol. The presence of chlorine and iodine atoms in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, modulating their activity, which is crucial in various therapeutic contexts:

  • Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which are vital in cancer signaling pathways.
  • Anticancer Activity : Its structural features allow it to interfere with DNA synthesis and repair mechanisms, making it a candidate for anticancer drug development.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity across various assays. Below is a summary table of key findings from studies involving this compound.

Study Cell Line GI50 (µM) Mechanism Notes
Study AHeLa12.5Topoisomerase I inhibitionSignificant cytotoxicity observed
Study BMCF-78.0DNA synthesis inhibitionEnhanced cell death in treated groups
Study CA54915.0Protein kinase inhibitionPotential for targeted therapy

Case Study 1: Anticancer Properties

In a study assessing the compound's effects on HeLa cells, researchers found that this compound exhibited a GI50 value of 12.5 µM, indicating potent cytotoxic effects. The mechanism was attributed to the compound's ability to inhibit topoisomerase I, crucial for DNA replication.

Case Study 2: Enzyme Inhibition

Another investigation focused on MCF-7 breast cancer cells, where the compound achieved a GI50 of 8.0 µM. This study highlighted its role in disrupting DNA synthesis pathways, leading to increased apoptosis in cancerous cells.

Comparative Analysis

When compared to similar compounds, such as 4-Chloro-5-iodopyrimidine and 5-Iodo-6-methylpyrimidine, the unique combination of chlorine and iodine in this compound enhances its reactivity and biological efficacy.

Compound Chlorine Iodine Biological Activity
This compoundYesYesHigh enzyme inhibition potential
4-Chloro-5-iodopyrimidineYesYesModerate activity; lacks methoxy group
5-Iodo-6-methylpyrimidineNoYesLower reactivity due to absence of chlorine

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlet at δ 3.8–4.0 ppm; methyl groups at δ 2.5–2.7 ppm .
    • ¹³C NMR : Iodine’s inductive effect shifts C-5 to δ 140–145 ppm .
  • X-ray Crystallography :
    • Confirms dihedral angles between substituents (e.g., 79.3° between aromatic planes in related compounds) .
  • IR Spectroscopy :
    • C–I stretching at 550–600 cm⁻¹; C–O–CH₃ at 1250–1270 cm⁻¹ .

Advanced: How can computational methods (DFT) predict electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Fukui Indices : Identify electrophilic (C-5) and nucleophilic (C-4) sites .
  • HOMO-LUMO Gaps : Lower gap (ΔE ≈ 4.2 eV) suggests susceptibility to nucleophilic attack at C-4 .
  • Solvent Effects : Polar solvents (ε > 20) stabilize transition states in substitution reactions, reducing activation energy by 15–20% .

Application Example :
DFT-predicted regioselectivity aligns with experimental iodination outcomes at C-5 .

Advanced: How to resolve contradictions in reaction outcomes when varying nucleophiles?

Answer:
Contradictions arise from competing steric/electronic effects. Mitigation strategies:

Nucleophile Observed Contradiction Resolution Reference
Amines Low yield with bulky tert-butylamineUse DMF as solvent to enhance nucleophilicity; increase temp. to 100°C
Thiols Disproportionation in polar aprotic solventsSwitch to THF with catalytic NaH; monitor reaction progress via TLC
Hydride Over-reduction of pyrimidine ringEmploy milder reducing agents (e.g., NaBH₄/CuCl₂) at 0°C

Basic: What are the key structural features from X-ray crystallography?

Answer:
Crystal data for analogs reveal:

  • Bond Lengths :
    • C–Cl: 1.73–1.75 Å; C–I: 2.10–2.12 Å .
    • C–O (methoxy): 1.42 Å .
  • Angles :
    • N–C–I: 120.5°; steric clash between methyl and methoxy groups distorts planarity .
  • Packing :
    • Halogen bonding (I···N ≈ 3.09 Å) stabilizes crystal lattice .

Advanced: What strategies optimize regioselectivity in halogenation or substitution reactions?

Answer:
Regioselectivity is controlled by:

  • Directing Groups : Methoxy at C-6 directs electrophiles to C-5 via resonance .
  • Catalysis :
    • CuI/1,10-phenanthroline accelerates iodination at C-5 (TOF = 12 h⁻¹) .
    • Pd(OAc)₂ enables Suzuki coupling at C-4 with aryl boronic acids (yield >90%) .

Q. Experimental Design :

  • Pre-functionalize C-4 with chlorine to block undesired substitution.
  • Use kinetic vs. thermodynamic control (e.g., low temp. favors kinetic product) .

Basic: How to handle purification and stability issues?

Answer:
Purification :

  • Column Chromatography : Silica gel with hexane/EtOAc (4:1) removes polar byproducts .
  • Recrystallization : Use CH₂Cl₂/hexane (1:3) for high-purity crystals (>99% by HPLC) .

Q. Stability :

  • Store under argon at –20°C; degradation occurs via hydrolysis (t₁/₂ = 72 h in H₂O) .

Advanced: What is the compound’s role in medicinal chemistry?

Answer:
Key applications include:

  • Enzyme Inhibition :
    • Binds to 5-lipoxygenase active site (IC₅₀ = 0.8 µM) via halogen-π interactions .
    • Modulates α7 nAChR allosterically (EC₅₀ = 3.2 µM) .
  • SAR Studies :
    • Methyl group at C-2 enhances metabolic stability (t₁/₂ in plasma = 6.5 h vs. 1.2 h for H-analog) .

Q. Methodological Note :

  • Radiolabeling (¹²⁵I) tracks biodistribution in murine models .

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